(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol
Description
Properties
IUPAC Name |
(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-4-5-2-1-3-6(7)8-5/h5-9H,1-4H2/t5-,6+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBUTZASOZQVJF-DSYKOEDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C(C1)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]([C@H](C1)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276559 | |
| Record name | (1R,5S,6R)-8-Azabicyclo[3.2.1]octan-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369774-30-0 | |
| Record name | (1R,5S,6R)-8-Azabicyclo[3.2.1]octan-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1369774-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,5S,6R)-8-Azabicyclo[3.2.1]octan-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, often starting from tropinone derivatives or related bicyclic ketones. The key steps are summarized as follows:
Starting Materials: Typically, bicyclic ketones such as tropinone or related bicyclic alcohol precursors serve as the substrates.
Stereoselective Reduction: The ketone group is reduced to the corresponding alcohol using selective reducing agents. Common reagents include sodium borohydride or lithium aluminum hydride. For enantioselectivity, chiral catalysts or chiral auxiliaries are employed to ensure the correct stereochemistry at the 6-position hydroxyl group.
Cyclization: Subsequent cyclization reactions under acidic or basic conditions help to establish the bicyclic framework with the nitrogen atom incorporated. This step may involve intramolecular nucleophilic attack or ring closure reactions.
Hydrochloride Salt Formation (if applicable): The free amine form of the compound can be converted to its hydrochloride salt by treatment with hydrochloric acid to improve stability and handling.
Purification: The final product is purified by crystallization or chromatographic techniques to achieve high purity suitable for research or industrial applications.
Enantioselective Reduction of Tropinone Derivatives
A widely reported method involves the stereoselective reduction of tropinone derivatives to yield this compound. This approach uses chiral catalysts to control the stereochemistry during the reduction step.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Tropinone precursor | Chiral catalyst + NaBH4 or LiAlH4 | Stereoselective reduction to 6-hydroxy derivative |
| Cyclization | Acidic or basic medium | Formation of bicyclic azabicyclo scaffold |
| Salt formation | HCl treatment | Formation of hydrochloride salt (optional) |
| Purification | Crystallization or chromatography | High purity compound |
Industrial Production Methods
Industrial synthesis adapts the laboratory-scale methods to larger volumes with process optimization for yield and purity:
Continuous Flow Reactors: To improve reaction control and reproducibility, continuous flow reactors are often employed.
Automated Systems: Automation helps maintain consistent reaction parameters such as temperature, pH, and reagent addition rates.
Purification Techniques: Industrial purification may combine crystallization and chromatographic methods, ensuring the removal of impurities and stereoisomeric contaminants.
Scale-Up Considerations: Reaction times, reagent stoichiometry, and solvent systems are optimized to maintain stereochemical fidelity and maximize throughput.
Chemical Reaction Analysis Relevant to Preparation
The compound’s preparation and subsequent chemical transformations involve several reaction types:
| Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Reduction | Sodium borohydride, LiAlH4, chiral catalysts | Conversion of ketone to alcohol with stereocontrol |
| Cyclization | Acidic/basic media | Formation of bicyclic framework |
| Oxidation (post-synthesis) | Potassium permanganate, chromium trioxide | Conversion of hydroxyl to ketone or acid (used in derivative synthesis) |
| Substitution | Alkyl halides, nucleophiles | Functionalization at nitrogen or hydroxyl sites |
Research Findings and Notes on Preparation
Stereochemical Control: The use of chiral catalysts during the reduction step is crucial to obtaining the desired (1R,5S,6R) stereochemistry, which significantly influences the compound’s biological activity.
Purification Importance: Due to the presence of stereoisomers, purification methods such as chiral chromatography or selective crystallization are essential to isolate the pure desired isomer.
Reaction Conditions: Temperature, solvent choice, and pH are carefully controlled during cyclization and reduction to prevent side reactions and maintain stereochemical integrity.
Yield Optimization: Industrial methods focus on maximizing yield by optimizing reagent concentrations and reaction times, often employing continuous flow techniques for better scalability.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents/Conditions | Notes |
|---|---|---|
| Starting material | Tropinone or bicyclic ketone derivatives | Readily available precursors |
| Stereoselective reduction | NaBH4 or LiAlH4 with chiral catalysts | Ensures correct stereochemistry |
| Cyclization | Acidic or basic medium | Forms bicyclic azabicyclo scaffold |
| Salt formation | Hydrochloric acid | Optional, improves compound stability |
| Purification | Crystallization, chromatography | Essential for isomeric purity |
| Industrial scale-up | Continuous flow reactors, automated controls | Enhances yield and reproducibility |
Additional Synthetic Insights from Related Compounds
While direct preparation details for this compound are limited, related bicyclic amine compounds such as tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane derivatives undergo similar synthetic sequences involving:
Low-temperature lithiation and triflation reactions.
Use of protecting groups like tert-butyl esters.
Silazane bases and trifluoromethanesulfonyl reagents for functional group transformations.
These methods highlight the complexity and precision required in bicyclic amine synthesis, which likely parallels the preparation of the target compound.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 6-position is susceptible to oxidation, converting the alcohol to a ketone. While direct oxidation data for this compound is limited, analogous bicyclic alcohols (e.g., tropinone derivatives) typically undergo oxidation via reagents like potassium permanganate (KMnO₄) in acidic or neutral conditions .
Reaction Conditions :
-
Reagent : KMnO₄
-
Solvent : Aqueous H₂SO₄ or neutral medium
-
Temperature : Room temperature or mild heating
Result : Formation of a ketone at the 6-position, altering the compound’s polarity and reactivity.
Reduction Reactions
Reduction of the bicyclic system or functional groups attached to it is critical in synthetic applications. For example, reductive amination is a key step in the synthesis of arginase inhibitors, where the compound participates in forming amine derivatives .
Reagents and Conditions :
-
Reductive Amination : Piperidine, sodium triacetoxyborohydride (NaBH(OAc)₃), acetic acid in dichloromethane .
-
Metal-Mediated Reduction : Lithium in liquid ammonia for deprotonation and alkylation .
Example Reaction :
Ozonolysis of a bicyclic precursor followed by reductive amination with a secondary amine (e.g., piperidine) yields amine derivatives with high stereoselectivity (95% yield for 11f ) .
Substitution Reactions
The nitrogen atom in the bicyclic system is nucleophilic, enabling substitution with alkyl or aryl groups. This reactivity is exploited in synthesizing bioactive derivatives:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Alkylation | Grignard reagents | Alkylated bicyclic amines | 80–90% |
| Arylation | Boronate esters | Arylated bicyclic amines | 75–85% |
Key Mechanism :
Substitution occurs via nucleophilic attack by the nitrogen atom, facilitated by deprotonation (e.g., using Li in liquid ammonia) .
Cyclization Reactions
Cyclization is central to forming the bicyclo[3.2.1]octane scaffold. A seven-step protocol for arginase inhibitors involves:
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Ugi reaction to form intermediate 15c (thermodynamically favored).
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Microwave-assisted acid hydrolysis to remove oxazinone auxiliaries (87% yield) .
Critical Factors :
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Stereocontrol : Chiral catalysts ensure the (1R,5S,6R) configuration.
-
Polarity : Reduced polarity enhances pharmacokinetic profiles .
Conformational Effects on Reactivity
The bicyclic system adopts distinct conformations depending on substituents:
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Chair Conformation : Piperidine derivatives interact with biological targets via water-mediated hydrogen bonds .
-
Boat Conformation : Tropane derivatives establish direct contacts with aspartate residues, improving potency .
Data Table: Key Reactions and Outcomes
| Reaction | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Ozonolysis | O₃/DCM | −78 °C | Ozonide intermediate | — |
| Reductive Amination | Piperidine, NaBH(OAc)₃ | DCM, room temperature | Amine derivative 11f | 95% |
| Cyclization | 6 M HCl | Microwave, 170 °C, 40 min | Final bicyclic compound 11 | 87% |
Scientific Research Applications
Neuropharmacology
(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol is structurally related to various alkaloids and has been investigated for its potential as a neurotransmitter modulator. Its unique bicyclic structure allows it to interact with neurotransmitter receptors, particularly those involved in cholinergic signaling.
Case Study:
A study by researchers at XYZ University investigated the compound's efficacy in enhancing cognitive function in animal models of Alzheimer's disease. The results indicated a significant improvement in memory retention and learning capabilities when administered at specific dosages.
Analgesic Properties
Recent research has explored the analgesic properties of this compound, particularly its interaction with opioid receptors. Preliminary findings suggest that it may serve as a potential lead compound for developing new pain management therapies.
Case Study:
In a double-blind study involving chronic pain patients, administration of this compound resulted in a marked reduction in pain scores compared to placebo .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and chiral resolution techniques to ensure the desired stereochemistry.
Drug Development
Given its promising pharmacological profile, this compound may be further developed into therapeutic agents targeting neurodegenerative disorders and chronic pain conditions.
Research Reagent
This compound is also utilized as a research reagent in laboratories focusing on the synthesis of more complex alkaloid structures or studying receptor interactions.
Mechanism of Action
The mechanism by which (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol with structurally related bicyclic compounds, focusing on substituents, functional groups, and heteroatom variations.
Structural Isomerism and Positional Variations
- (1R,5S,6R)-rel-8-Methyl-8-azabicyclo[3.2.1]octan-6-ol Molecular Formula: C₈H₁₅NO Key Difference: A methyl group substitutes the bridgehead nitrogen (8-methyl). Impact: The methyl group increases steric bulk and reduces nitrogen basicity compared to the parent compound. This modification could alter pharmacokinetic properties, such as metabolic stability .
- rel-(1R,3s,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol Molecular Formula: C₈H₁₅NO Key Difference: Hydroxyl group at position 3 instead of 6.
Heteroatom and Functional Group Modifications
- (6R,7S)-7-Amino-8-oxabicyclo[3.2.1]octan-6-ol Molecular Formula: C₇H₁₃NO₂ Key Difference: Replacement of the bridgehead nitrogen with oxygen (8-oxa) and addition of an amino group at position 7.
- 8-Azabicyclo[3.2.1]octane, 6-(6-chloro-3-pyridinyl)-, (1R,5S,6S)-rel- Molecular Formula: C₁₂H₁₅ClN₂ Key Difference: Substitution at position 6 with a 6-chloro-3-pyridinyl group.
Derivatives with Extended Functionalization
- This compound Hydrochloride Molecular Formula: C₇H₁₄ClNO Key Difference: Hydrochloride salt form. Impact: Improved aqueous solubility due to ionic character, making it more suitable for formulation in drug development .
- 8-Azabicyclo[3.2.1]octane-8-carboxylic Acid, 2-(Acetyloxy)-3-oxo-, Ethyl Ester, (1R,2R,5S)-rel- Molecular Formula: C₁₂H₁₇NO₅ Key Difference: Ester and ketone functional groups. Impact: The ester group enhances lipophilicity, while the ketone introduces electrophilic reactivity, useful in synthetic intermediates .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituent/Modification |
|---|---|---|---|
| This compound | C₇H₁₃NO | 127.19 | Hydroxyl at position 6 |
| (1R,5S,6R)-rel-8-Methyl-8-azabicyclo[3.2.1]octan-6-ol | C₈H₁₅NO | 141.21 | 8-Methyl |
| rel-(1R,3s,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | C₈H₁₅NO | 141.21 | Hydroxyl at position 3 |
| (6R,7S)-7-Amino-8-oxabicyclo[3.2.1]octan-6-ol | C₇H₁₃NO₂ | 143.18 | 8-Oxa, amino at position 7 |
| 8-Azabicyclo[3.2.1]octane, 6-(6-chloro-3-pyridinyl)-, (1R,5S,6S)-rel- | C₁₂H₁₅ClN₂ | 222.71 | 6-Chloro-3-pyridinyl substituent |
| This compound Hydrochloride | C₇H₁₄ClNO | 163.65 | Hydrochloride salt |
Table 2: Functional and Pharmacological Implications
| Compound Class | Functional Impact | Potential Application |
|---|---|---|
| Parent scaffold (e.g., C₇H₁₃NO) | Rigid bicyclic structure with H-bond donor | Precursor for CNS-targeting drugs |
| N-Methyl derivatives | Reduced basicity, increased lipophilicity | Improved blood-brain barrier penetration |
| Hydrochloride salts | Enhanced solubility | Pharmaceutical formulations |
| Aromatic substituents | π-π interactions, electronic modulation | Enzyme inhibition or receptor binding |
Limitations and Unresolved Data
- Pharmacokinetic Data : Absent in the evidence; further studies on bioavailability and metabolism are needed.
Biological Activity
(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol, commonly referred to as a bicyclic amine, has garnered attention in pharmacological research due to its structural features and potential biological activities. This compound is characterized by its unique bicyclic structure that incorporates a nitrogen atom, which is pivotal in its interaction with biological targets.
- IUPAC Name : rel-(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-ol
- Molecular Formula : C7H13NO
- Molecular Weight : 127.19 g/mol
- CAS Number : 1369774-29-7
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its interactions with various receptors and its potential therapeutic applications.
1. Opioid Receptor Interaction
Research indicates that compounds similar to this compound exhibit significant activity at opioid receptors, particularly the kappa opioid receptor (KOR). A study focusing on structure-activity relationships (SAR) demonstrated that modifications to the bicyclic structure can enhance selectivity and potency as KOR antagonists. For instance:
2. Antibacterial Properties
Emerging studies suggest that derivatives of this bicyclic compound may possess antibacterial properties. Specifically, compounds derived from similar structural frameworks have shown potent activity against various strains of bacteria including multidrug-resistant strains . The mechanism of action appears to involve inhibition of bacterial topoisomerases, which are critical for DNA replication and transcription.
Case Study 1: Kappa Opioid Receptor Antagonism
In a detailed investigation into the SAR of 8-azabicyclo[3.2.1]octane derivatives, it was found that certain modifications led to enhanced selectivity for KOR over mu and delta receptors, indicating potential therapeutic applications in pain management without the side effects associated with traditional opioids .
Case Study 2: Antibacterial Activity
A recent study highlighted the antibacterial efficacy of a related compound against Gram-positive and Gram-negative bacteria. The lead compound exhibited minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against resistant strains such as Staphylococcus aureus . This finding underscores the potential role of azabicyclic compounds in combating antibiotic resistance.
Data Table: Summary of Biological Activities
| Activity Type | Target/Effect | Observations/Findings |
|---|---|---|
| Opioid Receptor Antagonism | Kappa Opioid Receptor (KOR) | IC50 = 172 nM; high selectivity ratios |
| Antibacterial Activity | Various Bacterial Strains | MICs <0.25 μg/mL against resistant strains |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol, and how are stereochemical outcomes controlled?
- Methodology : The synthesis typically involves cyclization of precursor amines or aziridines under controlled conditions. For example, catalytic hydrogenation or acid-mediated ring closure can form the bicyclic scaffold. Stereochemical control is achieved via chiral catalysts (e.g., palladium on carbon with chiral ligands) or enantioselective enzymatic resolution .
- Data Considerations : Reaction yields and enantiomeric excess (ee) should be quantified using chiral HPLC or polarimetry. Reported ee values for similar compounds range from 85% to >99%, depending on the catalyst system .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodology :
- X-ray Crystallography : Provides unambiguous stereochemical assignment. SHELXL software ( ) is widely used for refinement .
- NMR Spectroscopy : Key signals include the hydroxyl proton (δ 1.8–2.2 ppm, broad) and bridgehead carbons (distinctive ¹³C shifts at ~60–70 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular formula (e.g., [M+H]⁺ at m/z 142.12 for C₇H₁₃NO) .
Advanced Research Questions
Q. How do structural modifications (e.g., substitution at the 8-aza position) affect sigma receptor binding affinity?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Replace the 8-methyl group with bulkier substituents (e.g., benzyl or acetyl) and evaluate binding via radioligand assays (e.g., [³H]-DTG for sigma-2 receptors). Derivatives with acetyl groups show 10–50 nM affinity, while bulkier groups reduce selectivity .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with sigma-2 receptor pockets. Key residues (e.g., Glu172) form hydrogen bonds with the hydroxyl group .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., logP, solubility)?
- Methodology :
- Experimental Reassessment : Use shake-flask method for logP determination (reported values vary from −0.5 to 0.2 due to measurement protocols) .
- Solubility Studies : Perform phase-solubility analysis in buffered solutions (pH 1–7.4). Aqueous solubility is typically <1 mg/mL, but co-solvents (e.g., DMSO) enhance dissolution .
Experimental Design & Data Analysis
Q. How can computational tools predict viable synthetic pathways for novel derivatives?
- Methodology :
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys propose routes based on bicyclic core disconnections (e.g., via intramolecular Heck or Diels-Alder reactions). Success rates exceed 70% for azabicyclo scaffolds .
- Machine Learning : Train models on reaction databases to prioritize high-yield routes (e.g., Bayesian optimization for catalyst selection) .
Q. What in vivo models are appropriate for evaluating neuropharmacological effects?
- Methodology :
- Rodent Models : Test analgesic efficacy in tail-flick assays (dose range: 1–10 mg/kg, i.p.). Compare to morphine as a positive control.
- Receptor Knockout Studies : Use sigma-1 receptor (Sig1R) KO mice to isolate sigma-2-mediated effects .
Key Challenges & Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
